(R)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine
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Overview
Description
®-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with a bromine atom at the 5th position and a methyl group at the 6th position on the indane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Bromination: The starting material, 6-methylindene, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5th position.
Hydrogenation: The brominated intermediate is then subjected to hydrogenation to reduce the double bond in the indene ring, forming 5-bromo-6-methyl-2,3-dihydroindene.
Industrial Production Methods
Industrial production of ®-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
®-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound, potentially altering the indane ring structure.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is often used for reduction.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Formation of 5-bromo-6-methyl-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of fully hydrogenated indane derivatives.
Substitution: Formation of 5-substituted-6-methyl-2,3-dihydro-1H-inden-1-amine derivatives.
Scientific Research Applications
®-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups contribute to its binding affinity and selectivity. The compound may act as an agonist or antagonist, modulating the activity of its target pathways.
Comparison with Similar Compounds
Similar Compounds
®-5-Bromo-2,3-dihydro-1H-inden-1-amine: Lacks the methyl group at the 6th position.
®-6-Methyl-2,3-dihydro-1H-inden-1-amine: Lacks the bromine atom at the 5th position.
®-5-Chloro-6-methyl-2,3-dihydro-1H-inden-1-amine: Has a chlorine atom instead of bromine at the 5th position.
Uniqueness
®-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both bromine and methyl groups, which influence its chemical reactivity and biological activity. These substituents enhance its potential as a versatile intermediate in synthetic chemistry and its specificity in biological applications.
Biological Activity
(R)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound has a unique structural configuration characterized by the presence of a bromine atom at the 5th position and a methyl group at the 6th position of the indene ring system. Its molecular formula is C9H10BrN, with a molecular weight of approximately 215.09 g/mol. The presence of these substituents is believed to influence both its chemical reactivity and biological activity significantly.
The biological activity of this compound is thought to involve interactions with various neurotransmitter receptors and enzymes involved in neurochemical pathways. Preliminary studies suggest that the compound may modulate signaling pathways through receptor binding or enzyme inhibition, particularly in relation to neurological disorders. The bromine and methyl groups enhance its binding affinity and selectivity toward specific biological targets, making it a candidate for further pharmacological research.
Neurological Studies
Research indicates that this compound may have implications for treating neurological disorders. Its interactions with neurotransmitter systems could potentially lead to therapeutic applications in conditions such as depression and anxiety. In vitro studies have shown promising results regarding its ability to inhibit certain enzymes related to neurotransmitter breakdown, thus enhancing neurotransmitter availability .
Antimicrobial Properties
In addition to its neurological applications, this compound has demonstrated antibacterial and antifungal activities. The compound's structure allows it to interact with microbial targets effectively. For instance, studies have reported that similar indene derivatives exhibit significant inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria .
Comparative Analysis
The following table summarizes the key features and biological activities of (R)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amines compared to structurally related compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
(R)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amines | Bromine at 5th position, methyl at 6th | Potential neuroprotective effects; antimicrobial properties |
4-Bromo-N,N-dimethylbenzamide | Amide functional group | Moderate inhibitory effects on certain enzymes |
5-Methoxy-N,N-diethylbenzamide | Methoxy group present | Antimicrobial activity against specific strains |
4-Chloro-N,N-diethylbenzamide | Chlorine substitution | Varies; generally lower activity compared to brominated analogs |
Case Studies
Several case studies have been conducted to evaluate the biological activity of (R)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amines:
- Neuroprotective Effects : A study published in Medicinal Chemistry explored the compound's potential as a neuroprotective agent in models of neurodegeneration. Results indicated significant reductions in neuronal cell death when treated with (R)-5-Bromo compounds compared to controls .
- Antimicrobial Efficacy : Another study examined the antimicrobial properties of various indene derivatives, including (R)-5-Bromo derivatives. The results showed that these compounds exhibited strong inhibitory effects against bacterial pathogens such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) ranging from 0.0048 mg/mL to 0.0195 mg/mL .
Properties
Molecular Formula |
C10H12BrN |
---|---|
Molecular Weight |
226.11 g/mol |
IUPAC Name |
(1R)-5-bromo-6-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H12BrN/c1-6-4-8-7(5-9(6)11)2-3-10(8)12/h4-5,10H,2-3,12H2,1H3/t10-/m1/s1 |
InChI Key |
RYTXRZLTTUAYHC-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC2=C(CC[C@H]2N)C=C1Br |
Canonical SMILES |
CC1=CC2=C(CCC2N)C=C1Br |
Origin of Product |
United States |
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